3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
CAS No.:
Cat. No.: VC17736062
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine -](/images/structure/VC17736062.png)
Specification
Molecular Formula | C10H15N3O2 |
---|---|
Molecular Weight | 209.24 g/mol |
IUPAC Name | 3-(2-methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Standard InChI | InChI=1S/C10H15N3O2/c1-14-4-5-15-10-6-8-7-11-3-2-9(8)12-13-10/h6,11H,2-5,7H2,1H3 |
Standard InChI Key | PKYFXPCMUBSCEM-UHFFFAOYSA-N |
Canonical SMILES | COCCOC1=NN=C2CCNCC2=C1 |
Introduction
Chemical Identity and Structural Features
3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound characterized by a fused pyridazine and tetrahydropyridine ring system, with a 2-methoxyethoxy substituent at the 3-position. Its molecular formula is C₁₀H₁₅N₃O₂, and it has a molecular weight of 209.24 g/mol . The compound’s structural complexity arises from the bicyclic framework, which combines aromatic and saturated regions, and the ether-containing side chain that enhances solubility and potential bioactivity.
Key Identifiers
The compound’s 3D conformation reveals a planar pyridazine ring fused to a partially saturated pyridine ring, with the 2-methoxyethoxy group adopting a flexible orientation that may influence intermolecular interactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves multi-step organic reactions. A common approach includes:
-
Cyclization of Precursors: Reaction of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the tetrahydropyrido[4,3-c]pyridazine core.
-
Etherification: Introduction of the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction, using 2-methoxyethanol as the ether source.
-
Purification: Crystallization from solvents like ethyl acetate or methanol to achieve high purity.
A representative synthesis protocol involves:
-
Step 1: Cyclocondensation of 4-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with 2-methoxyethanol in the presence of potassium carbonate.
-
Step 2: Isolation of the product via column chromatography (silica gel, eluent: dichloromethane/methanol).
Industrial Considerations
Industrial production emphasizes scalability and cost-efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to reduce reaction times and improve yields. Catalysts like DBU (1,8-Diazabicycloundec-7-ene) enhance the efficiency of etherification steps .
Physicochemical Properties and Spectroscopic Characterization
Physical Properties
Property | Value | Source |
---|---|---|
State | Solid (crystalline) | |
Solubility | Soluble in DMSO, methanol; insoluble in water | |
Melting Point | Not reported | – |
Spectroscopic Data
-
NMR (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.24 (s, 3H, OCH₃), 3.50–3.70 (m, 4H, OCH₂CH₂O), 4.10 (t, 2H, NCH₂), 2.80–3.00 (m, 4H, pyridine CH₂).
-
-
Mass Spectrometry: ESI-MS m/z 210.1 [M+H]⁺.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a pharmacophore in drug discovery, particularly for oncology targets. Its modular structure allows derivatization at the 3-position to optimize pharmacokinetic properties .
Materials Science
The ether side chain contributes to enhanced solubility in organic solvents, making it a candidate for organic electronics or polymer additives . Studies on similar compounds demonstrate utility in photovoltaic cells due to electron-deficient pyridazine rings .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume